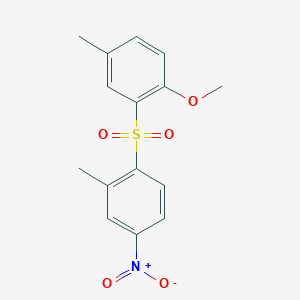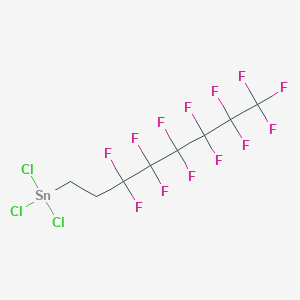
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a specialized organotin compound characterized by the presence of both trichlorostannane and a highly fluorinated octyl group. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of trichlorostannane with a fluorinated octyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichlorostannane. Common solvents used in this synthesis include toluene and dichloromethane. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannane moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation and Reduction: The compound can be oxidized to form higher oxidation state tin compounds or reduced to form lower oxidation state derivatives.
Hydrolysis: In the presence of water, the trichlorostannane group can hydrolyze to form hydroxystannane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium alkoxides, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an alkoxystannane, while oxidation with hydrogen peroxide can produce a tin oxide derivative.
Applications De Recherche Scientifique
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Industry: Utilized in the production of high-performance materials, including coatings and sealants, due to its resistance to chemical and thermal degradation.
Mécanisme D'action
The mechanism by which Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane exerts its effects involves its interaction with various molecular targets. The trichlorostannane group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, thereby influencing cellular processes. The highly fluorinated octyl group contributes to the compound’s stability and resistance to metabolic degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Similar in structure but contains silicon instead of tin. It is used in surface modification and as a precursor for the synthesis of other fluorinated compounds.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of a trichlorostannane group. It is used in the preparation of self-assembled monolayers and in surface chemistry.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol: Contains a hydroxyl group and is used in the synthesis of fluorinated surfactants and other specialty chemicals.
Uniqueness
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is unique due to the presence of the trichlorostannane group, which imparts distinct reactivity and chemical properties compared to its silicon, thiol, and hydroxyl analogs. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation.
Propriétés
Numéro CAS |
6256-76-4 |
|---|---|
Formule moléculaire |
C8H4Cl3F13Sn |
Poids moléculaire |
572.2 g/mol |
Nom IUPAC |
trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/C8H4F13.3ClH.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;;/h1-2H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
MPJMZYJYMFFEOZ-UHFFFAOYSA-K |
SMILES canonique |
C(C[Sn](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
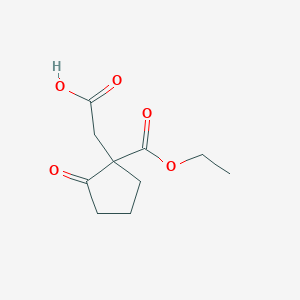
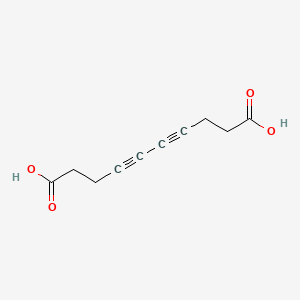
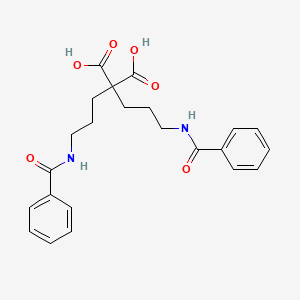
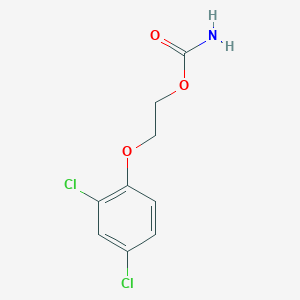
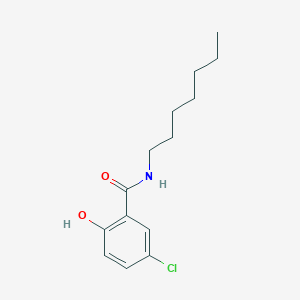

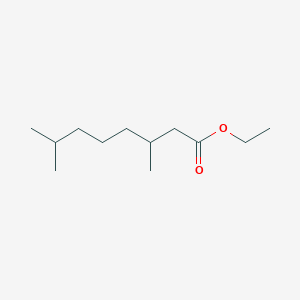

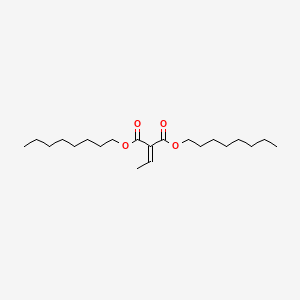
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

